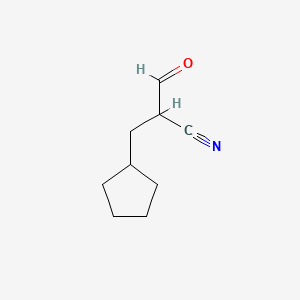
2-(Cyclopentylmethyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylmethyl)-3-oxopropanenitrile: is an organic compound characterized by a cyclopentyl ring attached to a propanenitrile group with a formyl substituent at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclopentyl Grignard Reaction
Starting Materials: Cyclopentyl bromide, ethyl cyanoacetate.
Reagents: Magnesium, diethyl ether, hydrochloric acid.
Conditions: The reaction involves the formation of a Grignard reagent from cyclopentyl bromide and magnesium in diethyl ether. This reagent is then reacted with ethyl cyanoacetate to form the desired product.
-
Aldol Condensation
Starting Materials: Cyclopentanone, malononitrile.
Reagents: Sodium ethoxide, ethanol.
Conditions: The reaction involves the condensation of cyclopentanone with malononitrile in the presence of sodium ethoxide in ethanol, followed by hydrolysis and decarboxylation to yield 2-(Cyclopentylmethyl)-3-oxopropanenitrile.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Oxidation reactions can convert the formyl group to a carboxylic acid or other oxidized derivatives.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Reduction reactions can convert the formyl group to an alcohol or the nitrile group to an amine.
-
Substitution
Reagents: Halogens, nucleophiles.
Conditions: Substitution reactions can occur at the nitrile group or the formyl group, leading to various derivatives.
Major Products Formed
Oxidation: 3-Cyclopentyl-2-carboxypropanenitrile.
Reduction: 3-Cyclopentyl-2-hydroxypropanenitrile, 3-Cyclopentyl-2-aminopropanenitrile.
Substitution: Various halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in organic synthesis for the construction of more complex molecules.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.
Biology
Biochemical Probes: Utilized as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine
Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethyl)-3-oxopropanenitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-2-formylbutanenitrile: Similar structure with an additional carbon in the alkyl chain.
3-Cyclopentyl-2-formylpentanenitrile: Similar structure with two additional carbons in the alkyl chain.
3-Cyclopentyl-2-formylhexanenitrile: Similar structure with three additional carbons in the alkyl chain.
Uniqueness
2-(Cyclopentylmethyl)-3-oxopropanenitrile is unique due to its specific combination of a cyclopentyl ring, a formyl group, and a nitrile group. This combination imparts distinct reactivity and potential applications compared to its analogs with longer alkyl chains. The balance of steric and electronic effects in this compound makes it particularly interesting for synthetic and research purposes.
Properties
CAS No. |
135197-38-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.209 |
IUPAC Name |
2-(cyclopentylmethyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H13NO/c10-6-9(7-11)5-8-3-1-2-4-8/h7-9H,1-5H2 |
InChI Key |
QDLVVWCJCCXWNB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(C=O)C#N |
Synonyms |
Cyclopentanepropanenitrile, -alpha--formyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


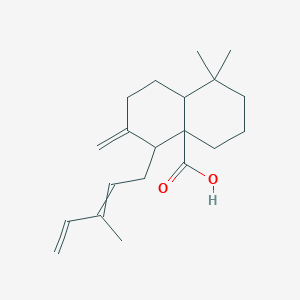
![[(E)-octadec-9-enyl] 4-hydroxybenzoate](/img/structure/B593464.png)
![5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole](/img/structure/B593465.png)
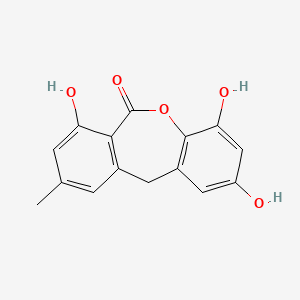
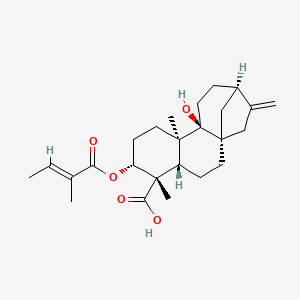
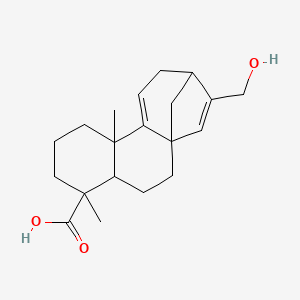
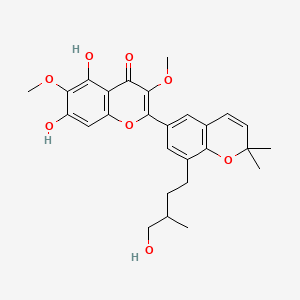
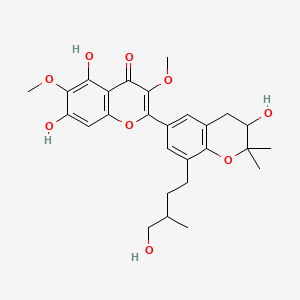
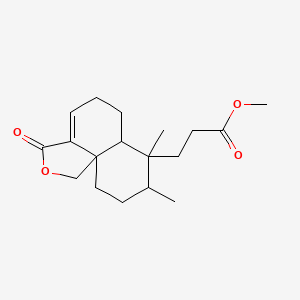
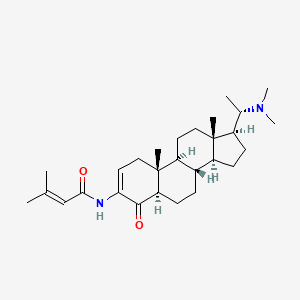
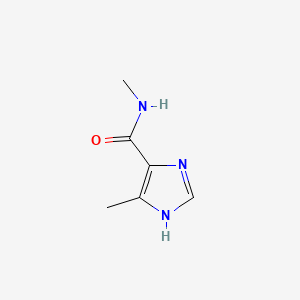
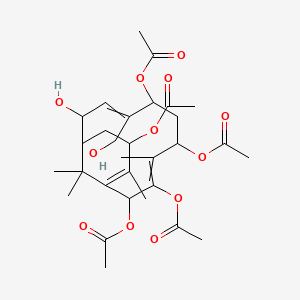
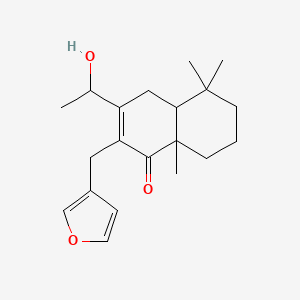
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)
